Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
The compound “Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a quinazoline derivative characterized by a 4-oxo-2-thioxo core and a methyl carboxylate group at position 7. Its structural uniqueness arises from the substitution at position 3, which includes a 2-oxoethyl chain linked to a 4-phenylpiperazine moiety.
Quinazolines are well-documented scaffolds in medicinal chemistry, often explored for their kinase or hydrolase inhibitory properties. The presence of the phenylpiperazine group in this compound may enhance solubility or target binding compared to simpler analogs, as seen in related systems .
Properties
Molecular Formula |
C22H22N4O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C22H22N4O4S/c1-30-21(29)15-7-8-17-18(13-15)23-22(31)26(20(17)28)14-19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,23,31) |
InChI Key |
SGSGAXMEXKNMJS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and other functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 403.5 g/mol. Its structure features a tetrahydroquinazoline core, which is known for its biological activity. The presence of the phenylpiperazine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
Antidepressant Activity
Research has indicated that compounds related to piperazine derivatives exhibit antidepressant effects. In particular, studies have shown that the phenylpiperazine group can enhance serotonin receptor activity, which is crucial for mood regulation. Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may mimic or enhance these effects due to its structural similarities to known antidepressants.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound's ability to inhibit tumor cell proliferation has been documented in vitro. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models of depression, administration of this compound resulted in significant behavioral improvements compared to control groups. The study measured changes in behavior using the forced swim test and tail suspension test, both established methods for assessing antidepressant activity.
Case Study 2: Cancer Cell Line Study
A recent investigation into the anticancer properties involved treating HeLa and MCF7 cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Quinazoline Family
Compound 7 (Methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate), reported in , shares the quinazoline core and methyl carboxylate group but differs at position 3, where a phenyl group replaces the 4-phenylpiperazine-containing side chain. Key differences include:
- Substituent Complexity : The target compound’s 4-phenylpiperazine moiety introduces a tertiary amine, enabling hydrogen bonding and improved solubility in physiological environments.
- Synthetic Accessibility: Compound 7 is synthesized via a one-step condensation of phenyl isothiocyanate and dimethylaminoterephthalate in pyridine at 100°C .
Heterocyclic Analogues with Different Core Structures
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features an imidazopyridine core instead of quinazoline. Key distinctions include:
- Electron-Withdrawing Groups: The imidazopyridine derivative contains a 4-nitrophenyl group and cyano substituent, which may enhance electrophilic reactivity compared to the target compound’s phenylpiperazine group.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The substitution at position 3 significantly modulates physicochemical properties. For example, the phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to Compound 7’s phenyl group .
- Functional Group Synergy : The combination of a thioxo group and ester in both the target compound and Compound 7 could favor interactions with cysteine protease or hydrolase enzymes, as seen in soluble epoxide hydrolase (sEH) inhibitors .
Biological Activity
Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946329-14-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinazolines, characterized by a quinazoline core structure. Its molecular formula is , and it features a piperazine moiety which is often associated with various biological activities.
Structural Representation
| Component | Structure |
|---|---|
| Molecular Formula | |
| CAS Number | 946329-14-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of piperazine have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . This suggests that the structural components of the compound may contribute to its efficacy against bacterial infections.
Anticoagulant Activity
In vitro assays have demonstrated anticoagulant properties in similar compounds. For example, derivatives were tested against coagulation factors FXa and FXIa, showing promising inhibition rates . The introduction of specific substituents influenced their activity profile, indicating that modifications to the structure can enhance biological efficacy.
The mechanisms through which methyl 4-oxo compounds exert their biological effects are often linked to their ability to interact with specific biological targets. Docking studies suggest that these compounds can bind effectively to enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in areas such as oncology and infectious diseases .
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of novel piperazine derivatives reported significant antitubercular activity for certain compounds. The most active derivatives were associated with favorable docking scores and low cytotoxicity against human cell lines . These findings underscore the potential for further development of methyl 4-oxo derivatives as anti-tubercular agents.
Case Study 2: Anticoagulant Properties
Research involving anticoagulant activity demonstrated that specific methyl 4-oxo derivatives could inhibit coagulation factors effectively. The results indicated that modifications to the piperazine ring could enhance selectivity towards factor XIa, suggesting a pathway for developing targeted anticoagulant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
